ヒドラメチルノン

概要

説明

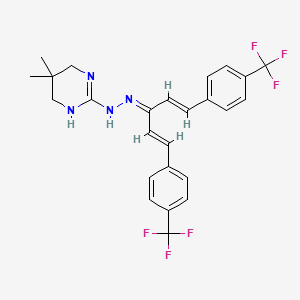

Hydramethylnon is an organofluorine compound, also known as AC 217,300 . It belongs to a chemical class called trifluoromethyl amino hydrazone, which is a metabolic inhibitor . It is primarily used as an insecticide in baits for cockroaches and ants .

Synthesis Analysis

The synthetic process of hydramethylnon involves preparing 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydro pyrimidin hydrochloride and 1,5-bis (4-trifluoromethylphenyl)-1,4-pentadiene-3-ketone . These two are taken as raw materials and isopropyl alcohol or ethyl alcohol is used as a solvent to generate hydramethylnon under the action of concentrated hydrochloric acid .Molecular Structure Analysis

The molecular formula of Hydramethylnon is C25H24F6N4 . Its molecular weight is 494.49 .Physical And Chemical Properties Analysis

Hydramethylnon appears as odorless yellow crystals . It is insoluble in water .科学的研究の応用

メタリジウム・アニソリアとの相乗効果

ヒドラメチルノンは、昆虫病原性真菌であるメタリジウム・アニソリアと組み合わせて使用すると、相乗効果を発揮することがわかっています。この組み合わせは、チャバネゴキブリ(Blattella germanica)に対して良好な効果を示しています。この相乗効果のメカニズムは、ヒドラメチルノンが厳しい腸内環境でのM. アニソリアの生存を促進し、腸内微生物叢を変化させることでチャバネゴキブリに対するその毒性を高める と推測されています。

腸内微生物叢への影響

ヒドラメチルノン処理は、昆虫の腸内微生物叢を変化させることが観察されています。 チャバネゴキブリの場合、ヒドラメチルノン単独および組み合わせ処理によって、ParabacteroidesおよびEnterococcusの豊富さが減少しました .

アカヒアリの防除

ヒドラメチルノンは、アカヒアリ(Solenopsis invicta)の防除のために散布剤として使用されてきました。 代謝阻害剤として作用し、土壌中での半減期は10日で、土壌中での移動性は低い .

フィプロニルとの相乗効果

ヒドラメチルノンは、フェニルピラゾール系殺虫剤であるフィプロニルと組み合わせて、アカヒアリの防除に使用されてきました .

非標的節足動物への影響

ヒドラメチルノンベイト単独およびフィプロニル残留顆粒単独の散布処理に対する、アカヒアリ(S. invicta)およびその他の地中棲アリ種および節足動物の反応を定量化するための研究が行われています .

バイオコントロール接着剤ベイトの開発

ヒドラメチルノンとM. アニソリアの相乗効果は、ゴキブリの防除のための新しいタイプのバイオコントロール接着剤ベイトの開発に役立つ可能性があります .

作用機序

Target of Action

Hydramethylnon primarily targets the mitochondria of insects . It shows selective toxicity to insects with chewing or sponging mouthparts . The mitochondria, being the powerhouse of the cell, plays a crucial role in energy production.

Mode of Action

Hydramethylnon works by inhibiting complex III in the mitochondrial inner membrane . This inhibition disrupts cellular respiration by blocking the electron transport chain (ETC) at the cytochrome b-c1 complex . As a result, it leads to a halting of oxidative phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by hydramethylnon is the oxidative phosphorylation pathway. By inhibiting complex III in the mitochondrial inner membrane, hydramethylnon disrupts the normal flow of electrons within the ETC . This disruption halts the production of ATP, the main energy currency of the cell, leading to energy depletion and eventual death of the insect .

Pharmacokinetics

It is known that hydramethylnon is a slow-acting poison with delayed toxicity that needs to be ingested to be effective .

Result of Action

The primary result of hydramethylnon’s action is the death of the insect. By disrupting the insect’s energy production, hydramethylnon causes a slow, progressive weakening of the insect, leading to its eventual death .

Action Environment

Hydramethylnon is used primarily in the form of baits for cockroaches and ants . It is practically non-toxic to mammals, birds, and honeybees, but is highly toxic to some freshwater fish . Exposure is rarely a problem because it decomposes rapidly in water . Environmental factors such as temperature, humidity, and the presence of other organisms can influence the compound’s action, efficacy, and stability .

Safety and Hazards

特性

IUPAC Name |

N-[[(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylidene]amino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35)/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVNEKKDSLOHHK-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN=C(NC1)NN=C(/C=C/C2=CC=C(C=C2)C(F)(F)F)/C=C/C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F6N4 | |

| Record name | HYDRAMETHYLNON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydramethylnon appears as odorless yellow crystals. Insoluble in water. Used as an insecticide., Yellow to tan solid; [HSDB] Yellow-tan free-flowing granules; [MSDSonline] | |

| Record name | HYDRAMETHYLNON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydramethylnon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

>220 °F (SFCC) | |

| Record name | HYDRAMETHYLNON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 360, ethanol 72, 1,2-dichloroethane 170, methanol 230, isopropanol 12, xylene 94, chlorobenzene 390 (all in g/L at 20 °C), In water, 0.006 mg/L at 25 °C | |

| Record name | HYDRAMETHYLNON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], Yellow to tan crystalline solid with characteristic vegetable odor. MP 189-191 °C. Insoluble in water, slightly soluble in alcohols, and soluble in acetone, chorobenzene, and 1,2-dichloroethane. VP: 2X10-8 mm Hg at 25 °C. /Technical/, 2.03X10-8 mm Hg at 25 °C | |

| Record name | Hydramethylnon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDRAMETHYLNON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to tan crystals, Yellow-tan, free-flowing granules, Crystals from isopropanol | |

CAS RN |

67485-29-4 | |

| Record name | HYDRAMETHYLNON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18160 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydramethylnon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067485294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67485-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethyl-perhydro-pyrimidin-2-one α-(4-trifluoromethylstyryl)-α-(4-trifluoromethyl)cinnamylidenehydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Pentadien-3-one, 1,5-bis[4-(trifluoromethyl)phenyl]-, 2-(1,4,5,6-tetrahydro-5,5-dimethyl-2-pyrimidinyl)hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAMETHYLNON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J265GZ7MFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRAMETHYLNON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C | |

| Record name | HYDRAMETHYLNON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

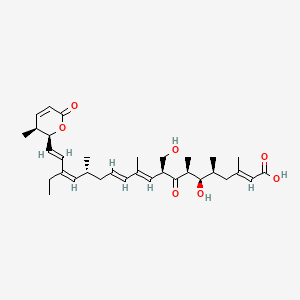

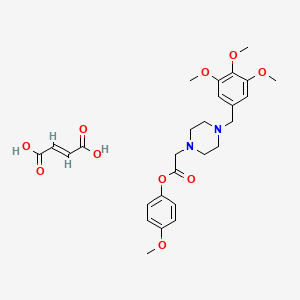

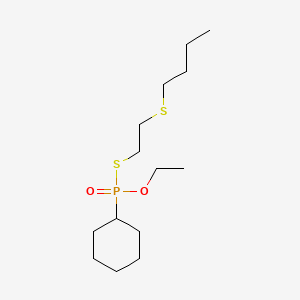

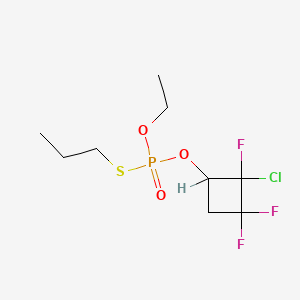

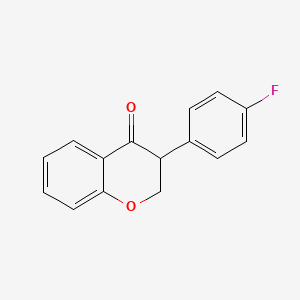

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of hydramethylnon?

A1: Hydramethylnon acts as an energy inhibitor at the mitochondrial level. [, ] It disrupts the electron transport chain, ultimately leading to a depletion of cellular energy (ATP) and cell death. [, ]

Q2: How does hydramethylnon's slow mode of action contribute to its effectiveness?

A2: The delayed toxicity of hydramethylnon allows for transfer of the insecticide to other cockroaches through contact with contaminated feces, dead bodies, or harborages. [, , , ] This secondary kill effect contributes significantly to its efficacy in controlling cockroach populations. [, ]

Q3: What is the molecular formula and weight of hydramethylnon?

A3: Hydramethylnon's molecular formula is C25H20F6N4O, and its molecular weight is 490.45 g/mol. []

Q4: How does hydramethylnon perform under various environmental conditions?

A4: Hydramethylnon exhibits a relatively short half-life in soil (approximately 10 days). [] Its mobility through soil is low. [] The attractiveness of hydramethylnon-based granular baits decreases significantly after exposure to weathering, highlighting the need for formulations that preserve their appeal in different environments. []

Q5: What are the toxicological effects of hydramethylnon on target insects?

A5: Hydramethylnon primarily acts as a stomach toxicant, leading to mortality in cockroaches and ants upon ingestion. [, ] Studies have shown that its toxicity is temperature-dependent, with higher temperatures increasing its efficacy. []

Q6: Are there known cases of resistance to hydramethylnon in cockroach populations?

A6: Yes, field populations of Blattella germanica have shown a decline in susceptibility to hydramethylnon over time. [] This highlights the importance of monitoring resistance development and implementing resistance management strategies.

Q7: What are the common formulations of hydramethylnon used for cockroach and ant control?

A7: Hydramethylnon is commonly formulated as gel baits, granular baits, and paste baits. [, , ] The choice of formulation depends on the target species and the environment being treated.

Q8: What factors contribute to the effectiveness of hydramethylnon bait formulations?

A8: Bait attractiveness plays a crucial role in the efficacy of hydramethylnon formulations. [, ] Factors such as bait placement and sanitation of the treatment area also influence the success of hydramethylnon baiting programs. []

Q9: What are the future research directions for improving hydramethylnon-based pest control?

A9: Further research is needed to develop bait formulations with enhanced attractiveness and longer-lasting efficacy in various environmental conditions. [] Additionally, understanding the mechanisms of resistance development and implementing resistance management strategies are crucial for ensuring the long-term effectiveness of hydramethylnon. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)